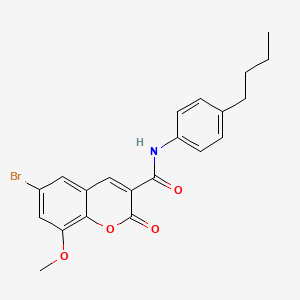![molecular formula C11H17BrN2O B4580621 1-[(5-bromo-2-furyl)methyl]-4-methyl-1,4-diazepane](/img/structure/B4580621.png)
1-[(5-bromo-2-furyl)methyl]-4-methyl-1,4-diazepane
説明
Synthesis Analysis
Synthetic strategies for diazepane derivatives, including the compound , often involve multistep reactions or the utilization of specific precursors to achieve the desired molecular framework. Techniques such as intramolecular cyclization, Ugi multicomponent reactions, and microwave-assisted synthesis have been reported to afford diazepanes efficiently. The synthesis of related structures can involve the use of diazonium salts, catalyst-free protocols, and multicomponent reactions to obtain various diazepane derivatives with high yield and selectivity (Moser & Vaughan, 2004), (Mittersteiner et al., 2019).
Molecular Structure Analysis
The structure of diazepane derivatives is often elucidated using techniques such as X-ray diffraction, NMR spectroscopy, and mass spectrometry. These compounds can exhibit interesting molecular conformations, including boat and chair forms for the diazepane ring, and engage in intermolecular interactions that influence their crystalline packing (Bremner et al., 1977).
Chemical Reactions and Properties
Diazepane derivatives participate in various chemical reactions, reflecting their reactivity towards electrophiles, nucleophiles, and other reagents. These reactions can include substitutions, ring expansions, and transformations that are crucial for further derivatization or functionalization of the diazepane core. The reactivity can be influenced by the presence of substituents on the diazepane ring or adjacent structures (Barnett et al., 1971).
科学的研究の応用
Synthesis and Structural Analysis
The synthetic versatility of compounds related to 1-[(5-bromo-2-furyl)methyl]-4-methyl-1,4-diazepane is demonstrated in studies focused on constructing complex molecular architectures. For instance, the molecule C17H18N2O4, which includes a related structural framework, showcases a pentacyclic system integrating various five-membered rings (pyrrole, 2-pyrrolidinone, tetrahydrofuran, and dihydrofuran) and a seven-membered 1,4-diazepane ring. This structure is characterized by its unique conformational properties, such as the planarity of the pyrrole ring and the boat conformation of the diazepane ring, contributing to the formation of zigzag chains in the crystal through weak intermolecular C—H⋯O hydrogen-bonding interactions (Toze et al., 2011).
Synthetic Methodologies
The research also highlights innovative synthetic approaches towards constructing diazepane frameworks. A noteworthy example includes the development of a catalyst-free synthesis method for N-pyrrolyl(furanyl)-piperazines, 1,4-diazepanes, and 1,4-diazocanes, exploiting the synthetic potential of 5-bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one. This method achieved high chemo- and regioselectivity and yields up to 96% across 23 examples, showcasing the efficiency and versatility of this synthetic strategy (Mittersteiner et al., 2019).
Chemical Reactions and Mechanisms
Further research delves into the reactivity of furanyl compounds in intramolecular reactions, such as those involving alkynes and electron-rich arenes, catalyzed by PtCl2. The studies suggest that 5-(2-furyl)-1-alkynes, upon reaction with PtCl2, yield phenols through mechanisms involving cyclopropyl platinacarbene complexes as key intermediates. These findings provide insights into the intricate reaction pathways and the role of platinum carbenes in the transformation processes of furanyl compounds (Martín‐Matute et al., 2003).
Catalysis and Chemical Transformations
Another area of interest includes the exploration of manganese(III) complexes as catalysts for olefin epoxidation. Research involving 1,4-bis(2-hydroxy-benzyl)-1,4-diazepane and related compounds as ligands for manganese(III) complexes reveals the impact of ligand Lewis basicity on the reactivity and selectivity of the epoxidation process. These studies contribute to the understanding of catalytic mechanisms and the design of more efficient catalysts for organic transformations (Sankaralingam & Palaniandavar, 2014).
特性
IUPAC Name |
1-[(5-bromofuran-2-yl)methyl]-4-methyl-1,4-diazepane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BrN2O/c1-13-5-2-6-14(8-7-13)9-10-3-4-11(12)15-10/h3-4H,2,5-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKKRISGMUCAHOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)CC2=CC=C(O2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((5-Bromofuran-2-yl)methyl)-4-methyl-1,4-diazepane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5,6-dimethyl-2-[(3-methylbenzyl)thio]-3-(3-pyridinylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4580547.png)
![N-benzyl-1-[(2-fluorobenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4580548.png)
![N-({[3-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-methylbenzamide](/img/structure/B4580554.png)
![N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4580562.png)
![N-[3-(dimethylamino)propyl]-N'-(4-methylbenzyl)ethanediamide](/img/structure/B4580571.png)
![1-[bis(4-fluorophenyl)methyl]-4-(methylsulfonyl)piperazine](/img/structure/B4580574.png)
![6-[(4-nitro-1H-pyrazol-1-yl)methyl]-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4580580.png)
![2-oxo-2-phenylethyl N-methyl-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B4580586.png)
![1-[(3-methylbenzyl)sulfonyl]-N-propyl-4-piperidinecarboxamide](/img/structure/B4580597.png)
![8-methoxy-3-[(3,4,5-trimethoxybenzyl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B4580602.png)

![4-[(4-nitrophenyl)thio]benzyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate](/img/structure/B4580612.png)
![2-(4-chlorophenyl)-3-[5-methoxy-2-(2-propyn-1-yloxy)phenyl]acrylonitrile](/img/structure/B4580617.png)
![methyl 2'-amino-7'-methyl-2,5'-dioxo-6'-(pyridin-2-ylmethyl)-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B4580634.png)